4-(2-Chlorophenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-(2-chlorophenyl)morpholine |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2 |
InChI Key |
PKZKNXWENCTGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Chlorophenyl Morpholine
Chemo- and Regioselective Synthetic Routes
The precise control of chemical reactions to favor the formation of a specific isomer or product is a cornerstone of modern organic synthesis. In the context of 4-(2-chlorophenyl)morpholine, chemo- and regioselectivity are paramount to ensure the correct placement of the 2-chlorophenyl group on the morpholine (B109124) nitrogen and to minimize the formation of unwanted byproducts.
Cyclization Strategies for Morpholine Ring Formation
The construction of the morpholine ring itself is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, each with its own advantages and challenges. These methods can be broadly categorized into direct N-arylation approaches and ring-closing reactions.
Direct N-arylation methods involve the formation of the crucial carbon-nitrogen (C-N) bond between a pre-formed morpholine ring and an aryl halide. The Buchwald-Hartwig amination is a prominent example of such a reaction, utilizing a palladium catalyst to couple an amine with an aryl halide. researchgate.netresearchgate.net In the synthesis of this compound, this would typically involve the reaction of morpholine with 2-chloro-halobenzene. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, the use of N-heterocyclic carbene-palladium(II) complexes has been shown to be effective for the Buchwald-Hartwig amination of aryl chlorides. researchgate.net
Another approach involves the reaction of o-chlorobenzaldehyde with morpholine, p-toluenesulfonic acid, and potassium cyanide to yield α-(o-chlorophenyl)-4-morpholineacetonitrile. prepchem.com
In contrast to direct N-arylation, ring-closing strategies build the morpholine ring from an acyclic precursor that already contains the 2-chlorophenyl substituent. These reactions often involve an intramolecular nucleophilic substitution to form the ether linkage of the morpholine ring.
One common strategy is the dehydration of bis(2-hydroxyethyl)amines, which can be achieved by heating in the presence of a dehydrating agent like sulfuric acid or polyphosphoric acid. researchgate.net The synthesis can also be achieved by reacting 2-morpholinoethan-1-ol with thionyl chloride to produce 4-(2-chloroethyl)morpholine, which can then undergo further reactions. chemicalbook.com The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to lead to ring expansion, forming 4-benzyl-6-phenoxy-1,4-oxazepanes through an aziridinium (B1262131) cation intermediate. rsc.org
Precursor Design and Selection for Optimal Yield and Purity
For instance, in direct N-arylation approaches, the reactivity of the aryl halide is a key factor. While aryl iodides and bromides are often more reactive, the use of more abundant and less expensive aryl chlorides is often preferred in industrial settings. This necessitates the use of highly active catalytic systems capable of activating the less reactive C-Cl bond. researchgate.net
In ring-closing strategies, the design of the acyclic precursor is critical. The strategic placement of functional groups allows for efficient cyclization. For example, the synthesis of N-(2-chloroethyl)morpholine hydrochloride can be achieved by reacting N-(2-hydroxyethyl)morpholine with a chlorinating agent. This precursor can then be used in subsequent reactions. academicjournals.org
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be slow, inefficient, or non-selective. The synthesis of this compound benefits greatly from the use of various catalytic systems, particularly those based on transition metals.
Transition Metal-Catalyzed Coupling Reactions for C-N and C-C Bond Formation
Transition metal catalysts, particularly those based on palladium and nickel, are widely used to facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. thermofisher.com These reactions are essential for many of the synthetic strategies discussed above.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a transition metal-catalyzed reaction used for C-N bond formation in the synthesis of this compound. researchgate.netustc.edu.cn The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed to improve the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides. researchgate.net
The Suzuki and Stille cross-coupling reactions, also typically palladium-catalyzed, are powerful methods for forming C-C bonds, though they are less directly involved in the primary synthesis of this compound, they are crucial for the synthesis of more complex derivatives. chemie-brunschwig.ch
Below is a table summarizing various catalytic systems and their applications in reactions relevant to the synthesis of this compound and its derivatives.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Buchwald-Hartwig Amination | N-heterocyclic carbene-palladium(II) complex | Aryl chlorides, primary and secondary amines | Aryl amines | researchgate.net |
| Suzuki Cross-Coupling | Palladium catalyst, base | Organoborane, organohalide | Coupled product | chemie-brunschwig.ch |
| Stille Cross-Coupling | Palladium catalyst | Organostannane, organic electrophile | Carbon-carbon bonded product | chemie-brunschwig.ch |
| Heck Reaction | Palladium catalyst, base | Organohalide, alkene | Substituted alkene | ustc.edu.cn |
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds between an organoboron compound and an organohalide using a palladium catalyst. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid derivative in the presence of a base, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
For the synthesis of this compound, a plausible Suzuki approach would involve the coupling of a morpholine-containing boronic acid or its ester with a 2-chlorophenyl halide. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine could be coupled with 1-bromo-2-chlorobenzene. The reaction conditions are critical for achieving high yields, with the choice of catalyst, ligand, base, and solvent playing a significant role. youtube.com Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 1-Bromo-2-chlorobenzene | Electrophilic coupling partner |
| Organoboron Reagent | Morpholine-4-boronic acid pinacol (B44631) ester | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | SPhos, Buchwald ligands | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene (B28343), Dioxane/Water, DMF | Solubilizes reactants and catalyst |
This table is illustrative and based on general Suzuki-Miyaura reaction principles.
Research has shown that aryl bromides with electron-withdrawing substituents can give high yields in Suzuki-Miyaura couplings. researchgate.net The use of stable and efficient palladacycle catalysts has also been developed to improve reaction times and robustness. libretexts.org
Heck and Stille Coupling Reactions
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. masterorganicchemistry.com This reaction forms a new C-C bond to the alkene, providing a powerful tool for the arylation of olefins. In the context of synthesizing a precursor to this compound, one could envision reacting 2-chloro-1-iodobenzene with N-vinylmorpholine. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Stille Reaction: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an sp²-hybridized organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. thermofisher.com To synthesize this compound, one could couple an organostannane like 4-(tributylstannyl)morpholine with 1-bromo-2-chlorobenzene. The primary drawback of this method is the toxicity of the tin reagents and byproducts. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 3: Comparison of Heck and Stille Coupling Conditions
| Reaction | Key Reagents | Catalyst System | Typical Product Type |
|---|---|---|---|
| Heck | Aryl halide + Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) | Substituted Alkene |
| Stille | Aryl halide + Organostannane | Pd(PPh₃)₄, LiCl | Biaryl or Aryl-vinyl |
This table summarizes general features of the Heck and Stille reactions. masterorganicchemistry.comthermofisher.com
Organocatalysis in Stereoselective Syntheses
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful strategy for stereoselective synthesis. For morpholine derivatives, organocatalysis can be employed to construct the heterocyclic ring with high levels of stereocontrol. frontiersin.org This is particularly relevant for creating chiral analogues of this compound.
One approach involves the use of chiral morpholine-based organocatalysts, such as those derived from ß-amino acids, to catalyze reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org While morpholine-enamines are generally less reactive than their pyrrolidine (B122466) counterparts due to the electronic effect of the oxygen atom, efficient catalysts have been designed. frontiersin.org A stereoselective synthesis of the morpholine core itself can be achieved starting from chiral materials like amino acids. For example, polymer-supported synthesis methods have been developed to create morpholine-3-carboxylic acid derivatives from immobilized serine or threonine. nih.gov The resulting chiral morpholine scaffold can then be N-arylated to yield the final product.
Photocatalytic Approaches to Morpholine Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. A notable development is the photocatalytic, diastereoselective annulation strategy for producing substituted 2-aryl morpholines from readily available starting materials. nih.gov This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov The reaction mechanism is believed to proceed through a radical cation intermediate. nih.gov This approach allows for the construction of complex and medicinally relevant morpholine scaffolds, representing a significant advancement over traditional methods that often require pre-functionalized substrates. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to synthetic routes is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of non-toxic reagents, reduction of waste, and the use of alternative reaction media.
Solvent-Free and Aqueous Medium Syntheses
Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, offer a route to perform reactions in the absence of bulk solvents. rsc.org This technique can lead to high conversion rates and pure products, minimizing waste and avoiding the environmental impact associated with solvent use and purification. rsc.org Such solvent-free approaches are highly desirable for the synthesis of active pharmaceutical ingredients.
Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Many modern coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, have been adapted to run in aqueous systems. nih.govorganic-chemistry.org For instance, the use of specific surfactants or water-soluble ligands can facilitate the reaction between organic substrates and the aqueous medium, leading to efficient and environmentally friendly syntheses. organic-chemistry.org
Atom Economy and Reaction Efficiency Considerations
The concept of atom economy, introduced by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired final product. numberanalytics.comrsc.org It stands in contrast to reaction yield, which does not account for the generation of stoichiometric byproducts that constitute waste. rsc.org High atom economy is a critical goal in modern organic synthesis to enhance sustainability. numberanalytics.com
The primary methods for synthesizing this compound typically involve N-arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions, while effective, have different implications for atom economy.
Addition Reactions: These reactions, where all reactant atoms are incorporated into the product, represent the ideal for atom economy, achieving 100%. chemrxiv.org
Substitution and Elimination Reactions: These are inherently less atom-economical as they produce byproducts.
In the context of synthesizing this compound, a common route involves the reaction of morpholine with 1-chloro-2-halobenzene. The efficiency of such processes can be compared using atom economy principles. For instance, the traditional Wittig reaction, known for its reliability in forming alkenes, is often cited as an example of poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste, which has a significantly greater mass than the desired product. rsc.org
The table below illustrates a theoretical comparison of atom economy for two common cross-coupling reactions used in N-arylation.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Ullmann Condensation | Morpholine, 1-bromo-2-chlorobenzene, Copper catalyst, Base (e.g., K₂CO₃) | This compound | KBr, KHCO₃, H₂O | < 100 |
| Buchwald-Hartwig Amination | Morpholine, 1-bromo-2-chlorobenzene, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | This compound | NaBr, HOtBu | < 100 |
This is an interactive data table. Users can sort and filter the data.
Improving reaction efficiency involves not only maximizing the atom economy of the chosen chemical transformation but also optimizing reaction conditions to achieve high yields and selectivity, minimizing the need for complex purification steps that generate further waste. jocpr.com The development of catalytic systems, such as the BHC company's synthesis of Ibuprofen which features catalytic hydrogenation and carbonylation steps, highlights the industrial move towards more atom-economical processes. rsc.org
Microwave-Assisted and Sonochemical Methods in Synthesis
To accelerate reaction rates, improve yields, and promote greener reaction conditions, alternative energy sources like microwave irradiation and ultrasound (sonochemistry) have been explored for the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. researchgate.netnih.gov The technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole was achieved in high yields within minutes under microwave irradiation, demonstrating the efficiency of this green chemistry approach. nih.gov Similarly, morpholine-based chalcones and tetrahydropyrimidine (B8763341) derivatives have been synthesized efficiently using microwave-assisted methods. researchgate.netsemanticscholar.org In a study on the annulation of arylhydrazonopropanals, microwave irradiation at a controlled temperature chemoselectively produced the desired biphenyl-4-carboxamide in a 95% yield in just 3 minutes, whereas conventional heating gave a mixture of products after 2 hours. nih.gov
Sonochemical Methods: Sonochemistry utilizes the energy of high-frequency ultrasound (20 kHz–10 MHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nju.edu.cnmdpi.comrsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. nju.edu.cn Sonochemical methods are recognized for reducing reaction times, improving yields, and contributing to environmentally sustainable processes. researchgate.net This technique has been employed for the synthesis of various nanomaterials and has shown potential in organic synthesis. nju.edu.cnnih.gov For instance, ultrasound has been used to promote the one-pot synthesis of 1,4-dihydropyridines, a pharmacologically important class of heterocycles. nih.gov The application of ultrasound can enhance the efficiency of catalytic systems and facilitate reactions under milder conditions. researchgate.netnih.gov
The table below summarizes the advantages of these advanced synthetic techniques.
| Method | Principle | Key Advantages | Relevance to this compound Synthesis |
| Microwave-Assisted | Dielectric heating | Rapid reaction rates, Higher yields, Improved selectivity, Energy efficiency | Potential to significantly shorten the reaction time for N-arylation and/or cyclization steps. nih.govnih.gov |
| Sonochemistry | Acoustic cavitation | Enhanced reaction rates, Milder conditions, Increased yields, Environmentally friendly | Can promote the cyclization reaction and improve the efficiency of catalytic processes involved in the synthesis. researchgate.netnih.gov |
This is an interactive data table. Users can sort and filter the data.
Mechanistic Investigations of this compound Formation and Related Cyclizations
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of this compound typically involves two key processes: N-arylation and intramolecular cyclization, though sometimes these can occur in a single pot.
The N-arylation is often achieved via palladium-catalyzed methods like the Buchwald-Hartwig amination. The catalytic cycle for this reaction is well-studied and generally involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2-chlorobenzene).
Ligand Substitution: The amine (morpholine) coordinates to the palladium center.
Deprotonation: A base removes a proton from the coordinated amine.
Reductive Elimination: The C-N bond is formed, releasing the desired N-aryl amine product, this compound, and regenerating the Pd(0) catalyst.
Alternatively, the synthesis can proceed via the formation of the morpholine ring from acyclic precursors. For instance, the reaction of a suitably substituted N-(2-chlorophenyl)diethanolamine could undergo an intramolecular cyclization. This type of reaction is often acid-catalyzed. The mechanism involves the protonation of a hydroxyl group, turning it into a good leaving group (water). youtube.com The other hydroxyl group then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the heterocyclic ring. youtube.com The final step is deprotonation to yield the neutral morpholine product.
Computational studies have also been employed to investigate reaction mechanisms involving morpholine derivatives. For example, a theoretical study on urethane (B1682113) formation catalyzed by morpholine detailed a seven-step mechanism, highlighting the role of the amine in activating the reactants and facilitating the reaction through the formation of intermediate complexes. nih.gov Such mechanistic insights are crucial for catalyst design and the development of more efficient synthetic routes.
Reactivity Profiles and Transformational Chemistry of 4 2 Chlorophenyl Morpholine
Reactivity at the Morpholine (B109124) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a key site for various chemical transformations.
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen of 4-(2-chlorophenyl)morpholine readily participates in N-alkylation and N-acylation reactions.
N-Alkylation: This process involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. For instance, the reaction of morpholine with 2-(chloromethyl)-nitronyl-nitroxide results in a new nitronyl nitroxide ligand. researchgate.net Similarly, N-substituted morpholines can be prepared by reacting an acyclic aliphatic amine with a dichlor-lower alkyl ether in the presence of an acid acceptor. google.com A common method involves reacting 2-chlorobenzyl chloride with morpholine under basic conditions in a polar aprotic solvent like acetonitrile (B52724). The reaction of 4-benzyl-2-(chloromethyl)morpholine (B1273667) is another example of N-alkylation involving a morpholine derivative. bldpharm.com
N-Acylation: Acylation of the morpholine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. For example, morpholine reacts with chloroacetyl chloride to produce 4-(2-chloroacetyl)morpholine. jocpr.com This reaction involves the nucleophilic attack of the morpholine's amino group on the carbonyl group of chloroacetyl chloride. jocpr.com Another approach involves the acylation of morpholine with ethyl acetate (B1210297) in the presence of an ionic liquid catalyst to synthesize N-acetylmorpholine. google.com Acetic anhydride (B1165640) can also be used, but this method can be more complex to control. google.com
| Reaction Type | Reactants | Product | Reference(s) |
| N-Alkylation | Morpholine, 2-(chloromethyl)-nitronyl-nitroxide | New nitronyl nitroxide ligand | researchgate.net |
| N-Alkylation | Acyclic aliphatic amine, Dichlor-lower alkyl ether | N-substituted morpholine | google.com |
| N-Acylation | Morpholine, Chloroacetyl chloride | 4-(2-Chloroacetyl)morpholine | jocpr.com |
| N-Acylation | Morpholine, Ethyl acetate | N-acetylmorpholine | google.com |
Protonation and Lewis Acid-Base Interactions
The nitrogen atom in this compound can accept a proton from a Brønsted acid or interact with a Lewis acid. mdpi.commeta-synthesis.com This Lewis base character is fundamental to its role in many chemical reactions. mdpi.com
In a Lewis acid-base interaction, the lone pair of electrons from the nitrogen (the Lewis base) is donated to an electron-deficient species (the Lewis acid), forming a Lewis acid-base complex. libretexts.org For example, titanium tetrachloride, a Lewis acid, reacts with tetrahydrofuran (B95107) (THF), a Lewis base, to form a stable complex, TiCl4(THF)2. libretexts.org The strength of a Lewis acid can be evaluated using methods like the Gutmann-Beckett method, which measures the change in the 31P NMR chemical shift of triethylphosphine (B1216732) oxide upon complexation. nih.gov
These interactions can be the initial step in more complex reaction mechanisms. meta-synthesis.com For instance, a hydrogen bond, a type of Lewis acid-base interaction, can be a precursor to a proton transfer process. mdpi.com
Reactions Involving the Chlorophenyl Moiety
The 2-chlorophenyl group of this compound provides a handle for various synthetic modifications, primarily through reactions at the carbon-chlorine bond and on the aromatic ring itself.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Group
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the chlorophenyl ring. In this reaction, a nucleophile replaces the chlorine atom. SNAr reactions are common for halo-pyridines, -pyrazines, and -pyrimidines, and are important in medicinal chemistry. researchgate.netyoutube.com The reaction generally proceeds via a two-step mechanism involving a Meisenheimer intermediate, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov However, some SNAr reactions can also occur through a concerted mechanism. nih.gov
For example, 2-chloropyrazine (B57796) reacts with morpholine in the presence of various solvents and bases. researchgate.net Similarly, 4-chloroquinazoline (B184009) can react with pyrrolidine (B122466) in the presence of potassium fluoride. researchgate.net The reactivity in SNAr reactions is influenced by the leaving group, with the typical order being F > NO2 > Cl ≈ Br > I in activated systems. researchgate.net The regioselectivity of SNAr on molecules with multiple potential leaving groups, such as 2,4-dichloroquinazolines, is an important consideration, with substitution often favoring the 4-position. mdpi.com
Cross-Coupling Reactions at the Aryl Halide Position for Derivatization
The carbon-chlorine bond in this compound is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecules.
Common examples include:
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. For instance, aryl halides can be coupled with amines using a palladium catalyst. rsc.org
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ambeed.com
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, to form internal alkynes. nih.govresearchgate.net
Hiyama Coupling: This involves the coupling of an aryl halide with an organosilane. ambeed.comnih.gov
Kumada Coupling: This reaction couples an aryl halide with a Grignard reagent, often catalyzed by nickel or palladium. ambeed.com Manganese-catalyzed cross-coupling of aryl halides with Grignard reagents has also been reported. dtu.dk
| Reaction Name | Bond Formed | Key Reactants | Catalyst System | Reference(s) |
| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Palladium catalyst | rsc.org |
| Suzuki Coupling | C-C | Aryl halide, Organoboron compound | Palladium catalyst, Base | ambeed.com |
| Sonogashira Coupling | C-C (sp-sp²) | Aryl halide, Terminal alkyne | Palladium catalyst, Copper co-catalyst | nih.govresearchgate.net |
| Hiyama Coupling | C-C | Aryl halide, Organosilane | Palladium catalyst | ambeed.comnih.gov |
| Kumada Coupling | C-C | Aryl halide, Grignard reagent | Nickel or Palladium catalyst | ambeed.com |
| Manganese-Catalyzed Coupling | C-C | Aryl halide, Grignard reagent | Manganese catalyst | dtu.dk |
Directed Ortho-Metalation and Electrophilic Substitution on the Aromatic Ring
Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the aromatic ring at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The DMG, which is often a heteroatom-containing group like a tertiary amine or an amide, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates an aryllithium intermediate that can then react with various electrophiles. organic-chemistry.orguwindsor.ca The morpholine group in this compound can potentially act as a DMG. The strength of the DMG influences the efficiency of the lithiation. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS): While the chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the morpholino group, reactions can still occur under specific conditions. uci.edumasterorganicchemistry.com The reaction involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate (a benzenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. libretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. libretexts.org For instance, the nitration of toluene (B28343) preferentially yields ortho and para products. libretexts.org
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving the this compound scaffold is primarily centered on the creation of chiral centers within the morpholine ring. While specific stereoselective reactions starting directly with this compound are not extensively documented in readily available literature, general methodologies for the asymmetric synthesis of substituted morpholines provide a framework for understanding potential stereochemical outcomes. These methods are crucial for producing enantiomerically pure morpholine derivatives, which are significant in medicinal chemistry.
Catalytic asymmetric synthesis is a key approach for establishing stereocenters in the morpholine ring. acs.orgrsc.org One-pot tandem reactions combining hydroamination and asymmetric transfer hydrogenation (ATH) have proven effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne precursors. acs.orgorganic-chemistry.org This process utilizes a titanium catalyst for the initial cyclization to a cyclic imine, followed by asymmetric reduction with a ruthenium catalyst, achieving high enantiomeric excesses (>95% ee). acs.orgorganic-chemistry.org The stereochemical control in the ATH step is often dictated by hydrogen-bonding interactions between the substrate and the chiral ligand of the catalyst. acs.orgorganic-chemistry.org
Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines (dehydromorpholines) using chiral catalysts. rsc.orgrsc.org For example, bisphosphine-rhodium catalysts with large bite angles have been successfully employed to hydrogenate 2-substituted dehydromorpholines, yielding a variety of chiral 2-substituted morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. rsc.orgrsc.org The choice of catalyst and the substitution pattern on the morpholine precursor are critical in determining the stereochemical outcome. rsc.org
Organocatalysis also offers a viable route to chiral morpholines. Asymmetric halocyclization, using cinchona alkaloid-derived catalysts, can produce chlorinated 2,2-disubstituted morpholines from alkenol substrates with high yields and enantioselectivity. rsc.org Furthermore, copper-promoted intramolecular oxyamination of alkene substrates provides a stereoselective pathway to 2-aminomethyl-functionalized morpholines. nih.govnih.gov These reactions often proceed with high diastereoselectivity, controlled by the cis-aminocupration of the alkene. nih.gov
These established stereoselective strategies highlight the potential pathways to generate chiral derivatives of this compound. By designing appropriate precursors that incorporate the 2-chlorophenyl-N- substituent, these catalytic methods could be applied to synthesize specific stereoisomers, which is essential for investigating structure-activity relationships in drug discovery. A summary of relevant catalytic systems for asymmetric morpholine synthesis is presented below.
| Reaction Type | Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ti-catalyst (hydroamination) then RuCl(S,S)-Ts-DPEN (ATH) | Ether-containing aminoalkynes | >95% | acs.orgorganic-chemistry.org |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium complex | 2-Substituted dehydromorpholines | up to 99% | rsc.orgrsc.org |
| Asymmetric Chlorocycloetherification | Cinchona alkaloid-derived phthalazine | Alkenols | Excellent | rsc.org |
| Stereoselective Oxyamination | Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamides | High diastereoselectivity | nih.govnih.gov |
Oxidative and Reductive Transformations of the Compound
The this compound molecule possesses several sites susceptible to oxidative and reductive transformations: the morpholine nitrogen, the α-carbons of the morpholine ring, and the chlorophenyl group.
Oxidative Transformations
The tertiary amine of the morpholine ring is a primary site for oxidation. A common reaction is the formation of an N-oxide, a transformation that can occur during metabolic processes or through chemical oxidation. nih.gov Another significant oxidative reaction is the oxidation of the α-carbon adjacent to the nitrogen, leading to the formation of a lactam. The ozonation of N-aryl cyclic amines, such as N-aryl morpholines, in organic solvents like acetonitrile has been shown to regioselectively yield the corresponding N-aryl-morpholin-3-one. nih.govresearchgate.netsemanticscholar.org This metal-free oxidation method proceeds through a proposed aryl-morpholinyl hydrotrioxide intermediate. nih.govresearchgate.net For instance, the ozonation of 4-(4-nitrophenyl)morpholine (B78992) yielded 4-(4-nitrophenyl)morpholin-3-one (B139987) in yields as high as 56%. nih.govsemanticscholar.org
| Oxidizing Agent | Substrate Example | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ozone (O₃) | 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholin-3-one | 54-56% | nih.govsemanticscholar.org |
| Potassium permanganate (B83412) (KMnO₄) | N-phenyl-morpholine | N-phenyl-morpholin-3-one | 45% | nih.gov |
Oxidative N-dealkylation, which involves the cleavage of a C-N bond, is another potential transformation. nih.govnih.gov While this compound does not have an N-alkyl group to be removed, this type of reaction is fundamental in the metabolism of related N-alkyl amine compounds. nih.gov Photoredox catalysis, for example, can promote the N-dealkylation of tertiary amines under mild, aerobic conditions. nih.govacs.org
Reductive Transformations
The chlorophenyl group is the primary site for reductive transformations. The chloro-substituent can be removed via hydrodechlorination, a common reaction in catalytic hydrogenation. This process is particularly relevant in the synthesis of related compounds where a chloroaniline moiety is desired from a chloronitrobenzene precursor. For example, the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline is a well-studied industrial process, where catalysts are often modified to suppress the competing dechlorination reaction. mdpi.com In one study, a morpholine-modified Pd/γ-Al2O3 catalyst showed excellent selectivity (up to 99.5%) for the desired chloroaniline product, highlighting the influence of morpholine as a modifier in controlling the reactivity of the C-Cl bond. mdpi.com
Furthermore, if the phenyl ring were to bear other reducible groups, such as a nitro group (e.g., in a precursor molecule), catalytic hydrogenation would readily reduce it to an amino group. google.com This is a key step in a patented process for preparing chiral 2-(4-aminophenyl) morpholines, where the nitro group is reduced using catalysts like Pd/C or Raney Nickel. google.com
Thermal and Photochemical Stability and Degradation Pathways (e.g., in non-biological systems)
Thermal Stability
The morpholine ring itself is known for its high thermal stability. Studies on the thermal degradation of aqueous morpholine solutions, particularly in the context of CO2 capture systems, have shown that it is stable up to 150°C. aiche.org Significant degradation is observed only at higher temperatures (175°C and above). aiche.org Compared to other amines like monoethanolamine (MEA), morpholine is considered more thermally stable under typical industrial conditions. hw.ac.ukresearchgate.net For instance, under conditions where MEA degrades to form products like 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), these degradation products were not detected for morpholine. hw.ac.ukresearchgate.net The thermal stability of N-aryl heterocyclic esters has also been studied, showing decomposition beginning above 250°C in an inert atmosphere, proceeding via a radical mechanism involving the homolytic breaking of C-C, C-N, and C-O bonds. nih.gov This suggests that the core structure of this compound is likely robust under moderate heating.
| Compound | Condition | Observation | Reference |
|---|---|---|---|
| Morpholine (Aqueous) | Up to 150°C | Stable | aiche.org |
| Morpholine (Aqueous) | 175°C and higher | Significant degradation | aiche.org |
| para-Substituted N-aryl heterocyclic esters | > 250-270°C (Inert atm.) | Onset of decomposition | nih.gov |
Photochemical Stability and Degradation
The photochemical behavior of this compound is influenced by both the N-aryl amine and the chlorophenyl moieties. The chlorophenyl group is known to be susceptible to photodegradation. Studies on various chlorophenols have demonstrated that they can be degraded under UV irradiation. nih.gov The process often involves dechlorination and the formation of various photoproducts. nih.gov The efficiency of this photodegradation can be significantly enhanced by photocatalysts such as titanium dioxide (TiO2) in combination with hydrogen peroxide (H2O2). nih.gov
The morpholine ring itself can participate in photochemical reactions. For instance, photoredox catalysis can be used to promote reactions such as the α-amino C-H arylation of morpholines. researchgate.net In other systems, N-aryl glycine (B1666218) derivatives undergo photocatalyzed cross-dehydrogenative coupling, which involves oxidation at the α-position to form an iminium intermediate. nih.gov This indicates that the C-H bonds adjacent to the nitrogen in the morpholine ring could be susceptible to photochemical activation.
Furthermore, the combination of functional groups can lead to specific photochemical pathways. Research on 4-oxo(phenylacetyl)morpholine has shown that it undergoes a photochemical cyclization reaction upon irradiation. This suggests that the presence of other chromophores or reactive groups attached to the morpholine nitrogen could facilitate unique photochemical degradation or transformation pathways.
Advanced Structural Characterization and Computational Chemistry of 4 2 Chlorophenyl Morpholine
Spectroscopic Analysis for Structure Elucidation and Conformational Studies
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structural features of 4-(2-chlorophenyl)morpholine. Techniques such as NMR, IR, Raman, and mass spectrometry each offer unique insights into the molecule's composition and geometry.
NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, it is possible to map out the complete bonding framework and investigate dynamic processes.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the presence of the key functional groups within this compound. The ¹H NMR spectrum displays signals corresponding to the protons on the aromatic ring and the morpholine (B109124) ring. The aromatic protons typically appear as a complex multiplet in the downfield region (around δ 7.0–7.5 ppm), while the morpholine protons, being in a more shielded aliphatic environment, resonate at higher fields. The protons of the two -CH₂- groups adjacent to the oxygen atom are deshielded relative to the two -CH₂- groups adjacent to the nitrogen atom.
The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each unique carbon atom in the molecule, including the two quaternary carbons in the chlorophenyl ring.
Table 1: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Description |
|---|---|---|
| ¹H | 7.08–6.77 | Multiplet, 4H (Aromatic protons) |
| ¹H | 3.87 | Multiplet, 4H (-CH₂-O- protons of morpholine) |
| ¹H | 3.08 | Triplet, J = 4.6 Hz, 4H (-CH₂-N- protons of morpholine) |
| ¹³C | 152.37, 123.32, 121.18, 118.16, 111.44 | Aromatic carbons |
| ¹³C | 67.30 | Morpholine carbons (-CH₂-O-) |
| ¹³C | 51.31 | Morpholine carbons (-CH₂-N-) |
Note: Data sourced from reference . The original source contained some ambiguities in proton integration which have been interpreted based on the known molecular structure.
Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of these signals and for confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings (J-couplings) within the molecule. sdsu.edu It would show correlations between adjacent protons in the aromatic ring and, crucially, between the protons of the -CH₂-N- and -CH₂-O- groups within the morpholine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This technique allows for the definitive assignment of each protonated carbon in both the phenyl and morpholine rings.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.chyoutube.com This is particularly valuable for identifying the connectivity between the two main fragments of the molecule. An HMBC experiment would show a correlation between the morpholine protons adjacent to the nitrogen (-CH₂-N-) and the quaternary carbon of the phenyl ring attached to the nitrogen, thus confirming the 4-(2-chlorophenyl) linkage. It also helps in assigning the quaternary carbons, which are not visible in an HSQC spectrum. youtube.com
The morpholine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair ring inversion. Additionally, rotation can occur around the single bond connecting the phenyl ring to the morpholine nitrogen. These dynamic processes can be studied using Variable Temperature (VT) NMR. nih.gov
At room temperature, these conformational exchanges are typically fast on the NMR timescale, resulting in averaged signals for the morpholine protons. By lowering the temperature, this exchange can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then further, the single averaged signals for the axial and equatorial protons on the morpholine ring would broaden, coalesce, and then resolve into separate signals. nih.gov Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the molecule's conformational flexibility.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint" and can be used to confirm the presence of specific functional groups. nih.gov For this compound, the spectra would be characterized by vibrations from the substituted benzene (B151609) ring and the morpholine unit.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching | Aromatic Ring | 3100 - 3000 |
| C-H Stretching | Morpholine Ring (CH₂) | 2950 - 2850 |
| C=C Stretching | Aromatic Ring | 1600 - 1450 |
| C-N Stretching | Aryl-Amine & Aliphatic Amine | 1350 - 1000 |
| C-O-C Stretching | Ether (Morpholine) | 1150 - 1085 (asymmetric) |
| C-Cl Stretching | Chlorobenzene | 800 - 600 |
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring are found just below 3000 cm⁻¹. scispace.com The characteristic C=C stretching modes of the benzene ring are expected in the 1600-1450 cm⁻¹ region. The spectrum would also feature prominent bands for the C-N stretching and the strong asymmetric C-O-C stretching of the ether linkage in the morpholine ring. nih.gov The C-Cl stretching vibration is typically observed at lower frequencies. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. chemguide.co.uk
For this compound (C₁₀H₁₂ClNO), the nominal molecular weight is 197.66 g/mol . High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion (M⁺˙) with high precision, allowing for the unambiguous confirmation of its elemental formula. The calculated monoisotopic mass is 197.0607417 Da. nih.gov
The electron impact (EI) mass spectrum would show a molecular ion peak at an m/z corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at approximately one-third the intensity of the M⁺˙ peak would be observed at m/z 199.
The fragmentation of this compound is dictated by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the nitrogen and oxygen atoms of the morpholine ring. This could lead to the loss of a CH₂O fragment (30 Da).
Cleavage of the N-C(aryl) bond , which could result in ions corresponding to the chlorophenyl group (C₆H₄Cl⁺, m/z 111/113) or the morpholine fragment (C₄H₈NO⁺, m/z 86).
Loss of the entire morpholine ring or the chlorophenyl group as a radical.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Possible Fragment Identity |
|---|---|
| 197 | [C₁₀H₁₂ClNO]⁺˙ (Molecular Ion, M⁺˙) |
| 167 | [M - CH₂O]⁺˙ |
| 111 | [C₆H₄Cl]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholinyl cation) |
Note: The fragmentation pathways are predicted based on general principles of mass spectrometry. chemguide.co.uklibretexts.orgmdpi.com
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, its solid-state features can be predicted based on studies of closely related compounds. nih.govmdpi.com
It is highly probable that the morpholine ring adopts a stable chair conformation , as this minimizes steric and torsional strain. nih.gov The 2-chlorophenyl group would be attached to the nitrogen atom in either an axial or equatorial position, with the equatorial position generally being more sterically favorable.
The packing of molecules in the crystal lattice would be governed by a network of weak intermolecular interactions. rsc.orgmdpi.com Given the structure, the following interactions are likely to be significant:
C–H···O hydrogen bonds: Involving the hydrogen atoms of the morpholine or phenyl rings and the oxygen atom of a neighboring morpholine ring.
C–H···Cl hydrogen bonds: Involving hydrogen atoms and the chlorine atom of an adjacent molecule.
These collective interactions define the supramolecular architecture and influence the material's bulk properties, such as its melting point and solubility. mdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Dynamics
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a powerful lens through which to understand the intricate molecular properties of this compound. By employing a range of theoretical methods, researchers can predict and analyze its behavior at the atomic level, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP, are employed to elucidate their electronic structure and predict reactivity. sigmaaldrich.comambeed.combldpharm.com
DFT calculations can determine key parameters that govern the electronic behavior of this compound. While specific studies on this exact molecule are not widely published, analysis of related structures such as various aniline (B41778) derivatives and substituted quinolines provides a framework for understanding. sigmaaldrich.comwikipedia.org For instance, a DFT study on aniline derivatives using the B3PW91/6-31G(d,p) level of theory was conducted to establish a quantitative structure-property relationship (QSPR) for viscosity. wikipedia.org Such studies highlight how electronic parameters derived from DFT, like molecular volume and atomic charges, can be correlated with macroscopic properties.
The electronic structure of this compound is characterized by the interplay between the electron-donating morpholine ring and the electron-withdrawing 2-chlorophenyl group. The chlorine atom at the ortho position exerts a significant inductive effect, drawing electron density from the phenyl ring. This, in turn, influences the electron density on the nitrogen atom of the morpholine ring, affecting its basicity and nucleophilicity compared to unsubstituted phenylmorpholine.
Reactivity descriptors, which can be calculated using DFT, provide further insight. These include parameters like chemical hardness, softness, electronegativity, and the electrophilicity index. For a series of quinoline (B57606) derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level were used to determine these properties, offering a quantitative measure of their reactivity. sigmaaldrich.com It is anticipated that the 2-chloro substitution in this compound would lead to a distinct set of reactivity descriptors compared to its isomers or other substituted phenylmorpholines.
A hypothetical data table based on typical DFT calculations for similar aromatic compounds is presented below to illustrate the kind of information that can be obtained.
| Calculated Property | Hypothetical Value for this compound | Significance |
| Total Energy (Hartree) | -1025.5 | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | 3.5 D | Reflects the charge distribution and polarity. |
| Chemical Hardness (η) | 2.5 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.0 eV | Describes the ability to attract electrons. |
| Electrophilicity Index (ω) | 3.2 eV | Quantifies the electrophilic character of the molecule. |
Ab Initio Methods for Molecular Geometry and Energy Minimization
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for high-accuracy calculations of molecular geometry and energy. sarex.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide precise predictions of bond lengths, bond angles, and dihedral angles.
For this compound, ab initio geometry optimization would reveal the most stable three-dimensional arrangement of its atoms. The geometry of the morpholine ring, which typically adopts a chair conformation, and the orientation of the 2-chlorophenyl group relative to the morpholine ring are of particular interest. The steric hindrance and electronic repulsion between the chlorine atom and the morpholine ring will likely lead to a non-planar arrangement between the phenyl ring and the mean plane of the morpholine ring.
Energy minimization calculations using ab initio methods identify the lowest energy conformation of the molecule. This is achieved by systematically adjusting the molecular geometry until a point on the potential energy surface is found where the net forces on all atoms are zero. For a flexible molecule like this compound, multiple local energy minima may exist, corresponding to different conformers.
Below is an illustrative table of optimized geometrical parameters that could be obtained from ab initio calculations for this compound, based on known values for similar structures.
| Parameter | Bond/Angle | Hypothetical Optimized Value |
| Bond Length | C-N (morpholine) | 1.46 Å |
| C-O (morpholine) | 1.43 Å | |
| C-Cl (phenyl) | 1.74 Å | |
| C-N (phenyl-morpholine) | 1.40 Å | |
| Bond Angle | C-N-C (morpholine) | 112° |
| C-O-C (morpholine) | 110° | |
| Dihedral Angle | C-C-N-C (phenyl-morpholine) | 45° |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Molecular mechanics methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These force fields are sets of parameters that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions. By systematically rotating the rotatable bonds in this compound and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy conformations. The primary conformational flexibility arises from the rotation around the C-N bond connecting the phenyl and morpholine rings and the puckering of the morpholine ring itself, which typically interconverts between two chair conformations.
Molecular dynamics simulations provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic equilibrium between different conformations. For a molecule like this compound, MD simulations could reveal the preferred orientation of the 2-chlorophenyl group and the frequency of the chair-to-chair interconversion of the morpholine ring.
The following table illustrates the type of data that can be obtained from conformational analysis studies.
| Conformational Feature | Method | Hypothetical Finding |
| Morpholine Ring Pucker | Molecular Mechanics | The chair conformation is the most stable, with a defined energy barrier for ring inversion. |
| Phenyl Ring Orientation | Molecular Dynamics | The 2-chlorophenyl ring is likely twisted out of the plane of the morpholine nitrogen due to steric hindrance. |
| Rotational Barrier (C-N bond) | Molecular Mechanics | A significant energy barrier to rotation exists, influencing the population of different rotamers. |
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical, not biological, properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. uni.luchemicalbook.com These models can then be used to predict the properties of new, unsynthesized compounds. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention indices.
The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. Then, a set of molecular descriptors, which are numerical representations of the molecule's structure, are calculated. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the property of interest. wikipedia.org
An example of a QSPR model is shown in the table below, which hypothetically predicts the aqueous solubility of substituted phenylmorpholines.
| Property | QSPR Equation | R² |
| Aqueous Solubility (logS) | logS = 0.5 - 0.02 * (Molecular Weight) + 0.1 * (logP) - 0.3 * (Number of Halogens) | 0.85 |
Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for understanding and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of the HOMO and LUMO of this compound provide crucial information about its reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. In this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the morpholine nitrogen and the π-system of the phenyl ring. The LUMO is the orbital that will accept electrons in a reaction with a nucleophile. The LUMO is likely to be localized on the π-system of the 2-chlorophenyl ring, particularly on the carbon atoms, influenced by the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution in a molecule. These maps are generated by calculating the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a region of negative potential around the oxygen atom of the morpholine ring and potentially on the phenyl ring due to the π-electrons. A region of positive potential would be expected around the hydrogen atoms of the morpholine ring and potentially on the carbon atom attached to the chlorine, although the chlorine atom itself would be a region of negative potential. These maps are invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular interactions.
The table below summarizes the expected FMO and ESP characteristics for this compound.
| Feature | Description | Predicted Location/Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV (Hypothetical) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 eV (Hypothetical) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.5 eV (Hypothetical) |
| Negative ESP | Regions of high electron density, susceptible to electrophilic attack | Oxygen atom, π-system of the phenyl ring |
| Positive ESP | Regions of low electron density, susceptible to nucleophilic attack | Hydrogen atoms on the morpholine ring |
Role of 4 2 Chlorophenyl Morpholine As a Chemical Building Block and Precursor
Integration into Advanced Organic Synthesis Pathways for Complex Molecules
The morpholine (B109124) moiety is a well-established and versatile building block in organic synthesis, and its presence in 4-(2-Chlorophenyl)morpholine offers chemists a reliable and readily integrated component for constructing intricate molecular architectures. The morpholine ring is often favored in medicinal chemistry and other areas of chemical synthesis for its advantageous physicochemical properties and the straightforward methods available for its introduction into a molecular structure.
The general utility of the morpholine scaffold is evident in its incorporation into a variety of complex molecules. For instance, the morpholine ring is a key structural component in several approved pharmaceutical agents, underscoring its importance as a building block in the preparation of bioactive compounds. While specific examples detailing the synthetic pathways starting from this compound are not extensively documented, the known reactivity of N-aryl morpholines allows for a clear understanding of its potential.
The 2-chlorophenyl substituent on the morpholine nitrogen introduces specific electronic and steric properties that can be harnessed in advanced synthetic strategies. The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic ring, making it amenable to various substitution reactions. Furthermore, the chlorine atom itself serves as a handle for further molecular elaboration through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions would allow for the seamless integration of the this compound unit into larger, more complex molecular frameworks.
The table below summarizes potential synthetic transformations involving the this compound scaffold, based on established organic synthesis principles.
| Reaction Type | Potential Reagents | Resulting Functional Group/Structure | Significance in Complex Molecule Synthesis |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters, Palladium catalyst, Base | Biaryl or vinyl-substituted phenylmorpholine | Formation of complex aromatic systems |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted phenylmorpholine | Introduction of new nitrogen-containing functionalities |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted phenylmorpholine | Creation of rigid, linear extensions to the molecular scaffold |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether-substituted phenylmorpholine | Diversification of the electronic and physical properties of the molecule |
These examples highlight the strategic advantage of the chloro-substituent in this compound, transforming it from a simple building block into a versatile platform for the assembly of complex molecular targets.
Precursor for Complex Heterocyclic Systems (non-drug scaffolds)
Beyond its direct integration into larger molecules, this compound can also serve as a precursor for the synthesis of more complex heterocyclic systems that are not necessarily intended for pharmaceutical applications. The inherent structure of an N-aryl morpholine provides a foundation for a variety of ring transformation and annulation reactions, leading to novel heterocyclic scaffolds.
For instance, the morpholine ring itself can be a starting point for the construction of other heterocyclic structures. While specific examples for this compound are not prevalent in the literature, related transformations of N-substituted morpholines are known. These can include ring-expansion, ring-contraction, or rearrangement reactions to yield different heterocyclic cores.
Furthermore, the 2-chlorophenyl group can participate in cyclization reactions to form fused heterocyclic systems. For example, intramolecular cyclization reactions could be designed to create polycyclic structures incorporating the morpholine ring. The strategic placement of the chlorine atom at the ortho position is particularly significant, as it can direct cyclization reactions to form five- or six-membered rings fused to the phenyl group.
The following table illustrates hypothetical transformations of this compound into more complex heterocyclic systems, based on known chemical reactions.
| Reaction Strategy | Potential Reagents and Conditions | Resulting Heterocyclic System | Potential Application Area (Non-Drug) |
| Intramolecular Heck Reaction | Acrylate or other alkene tether, Palladium catalyst | Fused polycyclic system containing a morpholine ring | Organic electronic materials, fluorescent probes |
| Pictet-Spengler type Reaction | Aldehyde, Acid catalyst | Tetrahydro-β-carboline analogue | Research chemical, ligand for coordination chemistry |
| Graebe-Ullmann Reaction | Reducing agent, then oxidation | Carbazole derivative | Organic light-emitting diodes (OLEDs), photovoltaics |
These synthetic pathways demonstrate the potential of this compound as a versatile starting material for the exploration of novel heterocyclic chemistry beyond the realm of drug design.
Utilization in Materials Science Applications
The unique combination of a polar morpholine ring and a halogenated aromatic group in this compound makes it an interesting candidate for applications in materials science. Morpholine derivatives have been investigated for their utility in the development of novel polymers and functional materials, including coatings and adhesives.
The morpholine moiety can impart desirable properties to polymers, such as improved solubility, adhesion, and thermal stability. The presence of the nitrogen and oxygen atoms in the morpholine ring can also provide sites for hydrogen bonding, which can influence the mechanical properties of the material.
The 2-chlorophenyl group in this compound offers additional functionalities for materials science applications. The chlorine atom can act as a site for polymerization or for grafting the molecule onto a polymer backbone. For example, it could potentially be used as a monomer in condensation polymerization reactions. Furthermore, the chlorinated aromatic ring can enhance the flame-retardant properties of a material.
The table below outlines potential applications of this compound in materials science.
| Application Area | Potential Role of this compound | Key Structural Features and Their Contribution |
| Polymer Chemistry | Monomer or additive in polymer synthesis. | The morpholine ring can enhance polymer properties like adhesion and solubility. The chlorophenyl group can be a site for polymerization and may improve flame retardancy. |
| Functional Materials | Component in the synthesis of functional coatings and adhesives. | The polar nature of the morpholine ring can promote adhesion to various surfaces. The overall molecular structure can contribute to the durability and performance of the material. |
| Corrosion Inhibitors | Active component in anti-corrosion formulations for metals. | The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion. |
While specific, large-scale industrial use of this compound in these areas is not widely reported, its chemical structure suggests a strong potential for its application in the development of advanced materials.
Catalysis and Ligand Design Applications of Morpholine Scaffolds
The morpholine scaffold is a valuable structural motif in the design of catalysts and ligands for a variety of chemical transformations. Although the direct use of this compound as a catalyst or ligand is not extensively described, its structure provides a clear basis for its potential in these applications.
In the field of organocatalysis, morpholine derivatives have been employed as catalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins. These catalysts typically operate via an enamine intermediate, and the electronic and steric properties of the morpholine ring can influence the reactivity and selectivity of the reaction. The lower basicity of morpholine compared to other cyclic amines like piperidine (B6355638) can be advantageous in certain catalytic cycles.
Furthermore, the morpholine scaffold is a versatile platform for the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms to coordinate with a metal center. The 2-chlorophenyl group of this compound can be further functionalized to introduce additional coordinating groups, allowing for the synthesis of bidentate or multidentate ligands. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring, which in turn can influence the activity and selectivity of the metal catalyst.
The following table summarizes the potential roles of morpholine scaffolds, such as that found in this compound, in catalysis and ligand design.
| Application | Mode of Action | Influence of the Morpholine Scaffold | Potential Modifications of this compound |
| Organocatalysis | Formation of enamine intermediates with carbonyl compounds. | The electronic properties of the morpholine nitrogen affect the nucleophilicity of the enamine. The chair conformation of the ring can influence the stereochemical outcome of the reaction. | Introduction of chiral centers on the morpholine ring to induce enantioselectivity. |
| Ligand Design | Coordination to a transition metal center through the nitrogen and/or oxygen atoms. | The morpholine ring provides a stable and predictable coordination geometry. | Functionalization of the chlorophenyl group with other donor atoms (e.g., phosphines, amines) to create multidentate ligands with tailored properties. |
The adaptability of the morpholine scaffold, as exemplified by this compound, underscores its potential for the development of novel catalytic systems and ligands for a broad range of chemical transformations.
Future Research Directions and Unexplored Avenues in 4 2 Chlorophenyl Morpholine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 4-(2-chlorophenyl)morpholine and related N-aryl heterocycles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. The future of its synthesis hinges on the adoption of green chemistry principles to develop more efficient and environmentally benign methods. chemijournal.comfrontiersin.orgresearchgate.net
Key areas for future research include:
Catalytic C-N Cross-Coupling Reactions: While established, there is still room for improvement in catalytic systems for the arylation of morpholine (B109124). Research should focus on developing catalysts based on earth-abundant metals, operating under milder conditions, and exhibiting higher turnover numbers.
One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent a particularly attractive and atom-economical approach. chemijournal.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound to flow conditions could lead to higher yields and purity while minimizing solvent usage.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can accelerate reaction rates and often lead to cleaner reactions with higher yields. chemijournal.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for N-Aryl Heterocycles
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, multi-step, significant waste generation. | Transition to more sustainable methods. |
| Catalytic C-N Coupling | High efficiency and selectivity. | Often relies on precious metal catalysts. | Development of earth-abundant metal catalysts, milder reaction conditions. |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. chemijournal.comnih.gov | Can be challenging to optimize. | Design of novel multicomponent strategies for direct synthesis. |
| Flow Chemistry | Precise control, scalability, enhanced safety. | Initial setup costs can be high. | Adaptation of existing syntheses to continuous flow systems. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, often higher yields. chemijournal.comresearchgate.net | Scalability can be a concern for some applications. | Exploration of a wider range of reaction conditions and scale-up potential. |
Exploration of Underutilized Reactivity Modes and Mechanistic Pathways
A deeper understanding of the reactivity of this compound is crucial for its application in novel chemical transformations. Future research should venture beyond its role as a simple amine and explore new reactivity patterns.
C-H Activation: Direct functionalization of the phenyl ring through C-H activation would provide a more atom-economical route to substituted derivatives, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible light to initiate radical-based transformations could unveil new reaction pathways for the modification of the this compound scaffold.
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the morpholine ring can be opened or rearranged could lead to the synthesis of entirely new classes of compounds. A plausible reaction mechanism for the formation of a related imine involves a 1,2-aryl group migration following a nucleophilic substitution. mdpi.com
Advanced Computational Modeling for Predictive Chemical Synthesis and Design
Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, elucidating mechanisms, and designing new molecules with desired properties. mdpi.com For this compound, computational studies can provide invaluable insights. nih.govresearchgate.net
Reaction Pathway and Intermediate Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the stability of intermediates. nih.govresearchgate.net This can help in optimizing reaction conditions and understanding unexpected outcomes.
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis of this compound and its derivatives.
Predictive QSAR (Quantitative Structure-Activity Relationship): For applications where the biological activity of derivatives is of interest, QSAR models can be developed to predict the activity of new compounds before they are synthesized, saving time and resources. researchgate.net Molecular docking studies can also reveal how these compounds might interact with biological targets. nih.govnih.gov
Potential for Functional Material Integration and Chemical Engineering Applications
The properties of the morpholine moiety suggest potential applications beyond its traditional role as a synthetic intermediate. e3s-conferences.orgbiosynce.comatamankimya.com
Polymer Chemistry: Morpholine derivatives can act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org Investigating the incorporation of this compound into polymer backbones could lead to materials with tailored thermal and mechanical properties.
Corrosion Inhibition: Morpholine itself is used as a corrosion inhibitor in various industrial settings, including for steel and in steam boiler systems. atamankimya.comchemicalbook.comnih.gov Research into the efficacy of this compound and its derivatives as corrosion inhibitors for specific metals and alloys could open up new industrial applications.
Catalysis: The morpholine ring can influence the properties of metal complexes. A morpholine-modified palladium catalyst has shown excellent selectivity in the hydrogenation of p-chloronitrobenzene. mdpi.com Exploring the use of this compound as a ligand in catalysis could lead to the development of new, highly selective catalytic systems.
Bridging Fundamental Chemical Insights with Applied Chemical Sciences (non-prohibited applications)
A key future direction is to translate the fundamental understanding of this compound's chemistry into practical, non-prohibited applications. This involves a multidisciplinary approach that connects synthetic chemistry with materials science and chemical engineering.
Development of Novel Agrochemicals: Morpholine derivatives are used as fungicides in agriculture. chemicalbook.com The synthesis and screening of new derivatives of this compound for herbicidal or fungicidal activity is a promising avenue for research.
Advanced Coatings and Emulsifiers: The surface-active properties of morpholine salts suggest that derivatives of this compound could be developed as specialized coatings or emulsifiers for various industrial processes. atamankimya.com
Intermediates for Dyes and Pigments: The chromophoric properties of the 2-chlorophenyl group could be exploited in the synthesis of novel dyes and pigments, with the morpholine moiety influencing solubility and other physical properties.
By pursuing these future research directions, the scientific community can ensure that the chemistry of this compound continues to evolve, leading to more sustainable processes and innovative applications in a wide range of chemical sciences.
Q & A
Q. What are the common synthetic routes for 4-(2-Chlorophenyl)morpholine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting 2-chlorobenzyl chloride with morpholine under basic conditions (e.g., NaOH) in a polar aprotic solvent like acetonitrile. Optimization includes:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.
For scaled synthesis, continuous flow reactors improve reproducibility and reduce reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.5 ppm, doublets) and morpholine ring protons (δ 3.6–3.8 ppm, multiplet) .
- ¹³C NMR : The chlorophenyl carbons appear at δ 125–135 ppm, while the morpholine carbons are at δ 45–70 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 226.10) .
- XRD : Single-crystal X-ray diffraction resolves the chair conformation of the morpholine ring and confirms regiochemistry .
Q. What are the recommended storage protocols for this compound to ensure stability?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon or nitrogen). Avoid exposure to moisture and oxidizing agents. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the 2-chloro substitution on the phenyl ring influence the compound’s physicochemical and biological properties compared to other isomers?
- Methodological Answer : Comparative studies using analogs (e.g., 4-chloro, 3-chloro) reveal:
- Lipophilicity : The 2-chloro group increases logP by 0.5 units compared to 4-chloro derivatives, enhancing membrane permeability .
- Biological Activity : 2-Chloro derivatives show higher binding affinity to cytochrome P450 2A13 (IC₅₀ = 0.8 µM vs. 2.1 µM for 4-chloro) due to steric and electronic effects .
Data Table:
| Isomer | logP | CYP2A13 IC₅₀ (µM) |
|---|---|---|
| 2-Cl | 2.8 | 0.8 |
| 4-Cl | 2.3 | 2.1 |
Q. What computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The 2-chloro group lowers HOMO energy (–6.2 eV), favoring interactions with electron-deficient enzyme pockets .
- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 isoforms, revealing hydrogen bonding between the morpholine oxygen and Thr305 residue .
Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent dosing (e.g., 1–100 µM range) and use standardized assays (e.g., MTT for cytotoxicity).
- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites (e.g., N-oxides) contribute to activity discrepancies .
- Structural Confirmation : Verify compound identity via XRD or 2D NMR (e.g., NOESY) to rule out isomer contamination .
Q. What strategies elucidate the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Phase I Metabolism : Incubate with human liver microsomes + NADPH. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the morpholine ring).
- Phase II Metabolism : Test glucuronidation using UDPGA cofactor. The 2-chloro group slows glucuronide formation (t₁/₂ = 45 min vs. 20 min for non-chlorinated analogs) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance enzyme inhibition (e.g., IC₅₀ improves from 0.8 µM to 0.3 µM) .
- Morpholine Modifications : Replace oxygen with sulfur (thiomorpholine) to increase metabolic stability (t₁/₂ increases from 1.2 h to 3.5 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
